![molecular formula C27H28N4O6S B2739715 4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533870-73-4](/img/structure/B2739715.png)
4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C27H28N4O6S and its molecular weight is 536.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide represents a novel class of sulfamoyl benzamide derivatives that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Structure
The synthesis of this compound involves the coupling of a sulfamoyl group with a benzamide framework and an oxadiazole moiety. The structural formula can be represented as follows:
The compound's structure is characterized by the presence of:
- A sulfamoyl group that enhances solubility and biological activity.
- An oxadiazole ring known for its pharmacological properties.
- A dimethoxyphenyl substituent that may contribute to its interaction with biological targets.
Biological Activity Overview
Research indicates that sulfamoyl benzamide derivatives exhibit a range of biological activities, including:
- Anticancer Activity : Compounds similar to this one have shown significant inhibitory effects on various cancer cell lines. For instance, derivatives containing oxadiazole rings have been reported to inhibit RET kinase activity, which is crucial in cancer proliferation pathways .
- Antimicrobial Properties : Some sulfamoyl derivatives have demonstrated antimicrobial activity against various pathogens. The presence of the sulfamoyl group is often linked to enhanced antibacterial properties .
Case Studies and Research Findings
- Antitumor Activity : A study on related benzamide derivatives revealed that compounds with oxadiazole rings exhibited potent antitumor activity against HepG2 cells, with IC50 values as low as 0.25 µM . This suggests that the oxadiazole moiety in our compound may similarly enhance anticancer efficacy.
- Kinase Inhibition : Research has shown that specific benzamide derivatives can act as RET kinase inhibitors, leading to reduced cell proliferation in cancer models. The compound's structure suggests potential for similar activity due to the presence of the oxadiazole and sulfamoyl groups .
- In vitro Studies : In vitro assays have demonstrated that related compounds exhibit moderate to high potency in inhibiting cell growth in cancer lines. For example, compounds with similar structural features have been found to significantly inhibit cell proliferation driven by mutations in RET kinase .
Data Table: Biological Activities of Related Compounds
科学研究应用
Chemical Structure and Synthesis
The chemical structure of the compound features a sulfamoyl group linked to an oxadiazole moiety, which is known for its diverse biological activities. The synthesis typically involves multi-step reactions that can include the condensation of appropriate hydrazides with various aromatic aldehydes or ketones to form the oxadiazole framework. The specific synthetic pathways can vary, but they often incorporate techniques such as refluxing in solvents like formamide or using catalysts to promote the formation of key intermediates.
Anti-Cancer Properties
Recent studies have highlighted the anti-cancer potential of oxadiazole derivatives, including the compound . Research indicates that compounds containing oxadiazole rings exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxic Assays : In vitro studies have demonstrated that certain derivatives can induce apoptosis in glioblastoma cells by damaging DNA and disrupting cell proliferation pathways .
- Molecular Docking Studies : Computational simulations suggest that these compounds can effectively bind to target proteins involved in cancer progression, enhancing their potential as therapeutic agents .
Anti-Diabetic Effects
The compound also shows promise in managing diabetes:
- In Vivo Studies : Experiments conducted on genetically modified models like Drosophila melanogaster have revealed that specific derivatives can significantly lower glucose levels, indicating their potential as anti-diabetic agents .
- Mechanistic Insights : The mechanisms are believed to involve modulation of insulin signaling pathways and enhancement of glucose uptake by peripheral tissues.
Case Study 1: Cytotoxic Efficacy
A study involving a series of synthesized oxadiazoles demonstrated that compounds similar to 4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide exhibited IC50 values in low micromolar ranges against glioblastoma cell lines . These findings support further exploration into their mechanisms of action and optimization for clinical use.
Case Study 2: Anti-Diabetic Activity
In a separate investigation using diabetic Drosophila models, certain oxadiazole derivatives were found to significantly reduce hyperglycemia through enhanced insulin sensitivity. This study underscores the therapeutic potential of these compounds in metabolic disorders .
属性
IUPAC Name |
4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O6S/c1-18(2)31(17-19-8-6-5-7-9-19)38(33,34)24-12-10-20(11-13-24)25(32)28-27-30-29-26(37-27)21-14-22(35-3)16-23(15-21)36-4/h5-16,18H,17H2,1-4H3,(H,28,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRRSNNGENPVCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。